
(2-methyl-1,3-benzoxazol-4-yl)boronic acid
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Overview
Description
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzoxazole ring, which is further substituted with a methyl group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1,3-benzoxazol-4-yl)boronic acid typically involves the reaction of 2-methylbenzoxazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or boronate ester . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling , a widely used method for forming carbon-carbon bonds. For example, coupling with aryl halides or triflates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., ethanol/toluene) yields biaryl derivatives . Microwave-assisted conditions (160°C, 30 min) have also been reported for efficient coupling .
Representative reaction :
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Reaction partners : Aryl halides (e.g., 4-formylphenylboronic acid)
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Catalyst : Pd(PPh₃)₄ or CuI with 8-quinolinol
Reactant | Catalyst | Solvent | Yield |
---|---|---|---|
4-formylphenylboronic acid | Pd(PPh₃)₄ | EtOH/toluene | 82% |
4-propylpyrimidinylboronic acid | CuI/8-quinolinol | DMSO | 37% |
Reactivity Trends
The benzoxazole scaffold influences reactivity:
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Electron-withdrawing groups (e.g., nitro) on the benzoxazole ring reduce reaction efficiency .
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Electron-donating groups (e.g., methoxy) may also decrease yields due to steric effects .
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Heterocyclic partners (e.g., pyrimidine, quinoline) show varied compatibility, with yields ranging from 37% to 92% .
Substituent | Position | Yield (Suzuki coupling) |
---|---|---|
H | Para | 92% |
CF₃ | Para | 55% |
CN | Para | 37% |
Medicinal Chemistry
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Drug discovery : Benzoxazole derivatives show promise in targeting enzymes (e.g., acid ceramidase) .
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Bioactivity : Potential antimicrobial and antipathogenic properties linked to boronic acid functionality.
Structural and Analytical Data
Key spectroscopic features :
Property | Value |
---|---|
Molecular weight | 211.06 g/mol |
Solubility | Insoluble in H₂O |
Scientific Research Applications
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
The mechanism of action of (2-methyl-1,3-benzoxazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property is particularly useful in molecular recognition and catalysis, where the boronic acid group can interact with specific molecular targets and facilitate various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Similar structure but with the boronic acid group at the 6-position.
(2-Methylbenzo[d]oxazol-5-yl)boronic acid: Another isomer with the boronic acid group at the 5-position.
Uniqueness
(2-Methyl-1,3-benzoxazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The position of the boronic acid group can affect the compound’s ability to participate in cross-coupling reactions and its interactions with other molecules .
Properties
Molecular Formula |
C8H8BNO3 |
---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H8BNO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4,11-12H,1H3 |
InChI Key |
ZJVRFUWWBILDOK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC(=N2)C)(O)O |
Origin of Product |
United States |
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